4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid is a fluorinated organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a trifluoromethyl group and a furan moiety, which contribute to its distinctive chemical properties and biological activities. The molecular formula of this compound is , and its molecular weight is approximately 222.15 g/mol.
This compound has been explored in various scientific studies, particularly in the context of drug development and synthesis of pharmaceutical intermediates. Its derivatives have been linked to the inhibition of dipeptidyl peptidase IV, an important target in the treatment of type 2 diabetes mellitus .
4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid can be classified as:
The synthesis of 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid can be achieved through several methods, primarily involving reactions that introduce the trifluoromethyl and furan groups into a butanoic acid framework.
The synthesis involves several steps:
The structure of 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid features:
The key structural data includes:
CC(C(=O)O)(C(F)(F)F)c1ccoc1This compound can participate in various chemical reactions due to its functional groups:
The reactions are typically carried out under controlled temperatures and may require catalysts such as sulfuric acid for esterification or transition metals for reduction processes.
The mechanism of action for 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid primarily involves its interaction with biological targets such as enzymes involved in glucose metabolism.
Studies have shown that modifications of this compound can enhance its potency and selectivity as a Dipeptidyl Peptidase IV inhibitor .
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting the importance of fluorinated compounds in modern drug design.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9